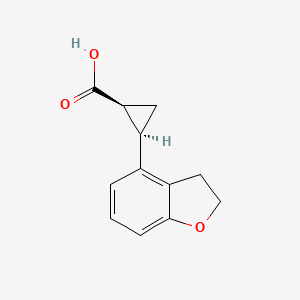![molecular formula C5H5N5O B13123305 2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazolotriazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with formic acid and acetic anhydride, leading to the formation of the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the compound under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolotriazines, which can be further functionalized for specific applications in medicinal chemistry .
Applications De Recherche Scientifique
2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of CDKs, enhancing its inhibitory potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one: Similar in structure but with a methoxy group instead of a methyl group.
2-methyl-3-methoxy-2H-pyrazolo[4,3-e][1,2,4]triazine: Another derivative with both methyl and methoxy groups.
Uniqueness
2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity profiles. Its ability to inhibit CDKs and induce apoptosis makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C5H5N5O |
|---|---|
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3-one |
InChI |
InChI=1S/C5H5N5O/c1-10-5(11)3-4(9-10)8-7-2-6-3/h2H,1H3,(H,8,9) |
Clé InChI |
YVZNJROLSLXJKQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(N1)N=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(Z)-[(5S)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13123225.png)



![tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate](/img/structure/B13123248.png)



![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)




